(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride
CAS No.: 1881292-29-0
Cat. No.: VC11553164
Molecular Formula: C5H10ClF2NO2
Molecular Weight: 189.59 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1881292-29-0 |
|---|---|
| Molecular Formula | C5H10ClF2NO2 |
| Molecular Weight | 189.59 g/mol |
| IUPAC Name | (2R)-2-amino-5,5-difluoropentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2NO2.ClH/c6-4(7)2-1-3(8)5(9)10;/h3-4H,1-2,8H2,(H,9,10);1H/t3-;/m1./s1 |
| Standard InChI Key | AGIGRYUKWSQVGO-AENDTGMFSA-N |
| Isomeric SMILES | C(CC(F)F)[C@H](C(=O)O)N.Cl |
| Canonical SMILES | C(CC(F)F)C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Data
(2R)-2-amino-5,5-difluoropentanoic acid hydrochloride (CAS: 1881292-29-0) is a hydrochlorinated salt of a non-canonical amino acid. Its molecular formula is , with a calculated exact mass of 189.0368 Da . The compound features a pentanoic acid backbone substituted with two fluorine atoms at the C5 position and an amine group at the C2 position in the R-configuration. The hydrochloride salt enhances solubility in polar solvents, a critical factor for biochemical applications.
Table 1: Key Molecular Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 189.59 g/mol | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bonds | 4 | PubChem |
| Enantiomeric Excess | >94% | Asymmetric synthesis |
Spectroscopic and Computational Characterization
The compound’s stereochemistry is confirmed via X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY). The InChI key AGIGRYUKWSQVGO-AENDTGMFSA-N uniquely identifies its stereoisomeric form . Computational models predict a logP value of 1.2, indicating moderate hydrophobicity, while experimental solubility in water exceeds 50 mg/mL due to the hydrochloride counterion .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (2R)-2-amino-5,5-difluoropentanoic acid hydrochloride leverages chiral Ni(II) complexes to enforce stereochemical control. A nickel(II) Schiff base complex facilitates alkylation with 1,1-difluoro-3-iodopropane, followed by acidic hydrolysis and Fmoc-protection to yield enantiopure product .
Table 2: Optimized Synthesis Conditions
| Parameter | Condition | Outcome |
|---|---|---|
| Alkylation Agent | 1,1-Difluoro-3-iodopropane | 85% Yield |
| Base | NaH (2.5 equiv) | >98% Diastereomeric Excess |
| Temperature | 0°C → 23°C | Minimal Racemization |
| Hydrolysis | 3M HCl, 60°C, 2h | Quantitative Deprotection |
Gram-Scale Production Techniques
Scalable production involves recrystallization of the Ni(II) intermediate to achieve >92% diastereomeric purity. Subsequent one-pot hydrolysis and Fmoc-protection yield the hydrochloride salt in gram quantities with 96% enantiomeric excess .
Physicochemical Properties
Stability and Solubility
The hydrochloride salt exhibits enhanced stability under ambient conditions compared to its free base form. Solubility profiles indicate >50 mg/mL in water and >10 mg/mL in ethanol, making it suitable for aqueous reaction systems .
Acid-Base Behavior
The compound’s pKa values, determined via potentiometric titration, are 2.1 (carboxylic acid) and 9.4 (amine), aligning with typical α-amino acid behavior. The fluorine atoms induce electron-withdrawing effects, slightly lowering the carboxylic acid pKa compared to non-fluorinated analogs .
Applications in Pharmaceutical Research
Peptide Engineering
Incorporation of this fluorinated amino acid into peptide sequences enhances proteolytic resistance and α-helix propensity. For example, substitution in model peptides increases thermal stability by 15°C due to hydrophobic and electrostatic interactions from the difluoromethyl group .
Drug Design Considerations
The compound’s metabolic stability makes it a candidate for peptide-based therapeutics targeting neurodegenerative diseases. Preclinical studies show a 40% reduction in hepatic clearance compared to non-fluorinated counterparts .
Biological and Pharmacological Profile
Metabolic Stability
In vitro assays using human liver microsomes demonstrate a half-life of 12 hours, outperforming canonical amino acids (e.g., leucine: 2 hours). Fluorination at C5 reduces oxidative metabolism by cytochrome P450 enzymes .
Toxicity Assessments
Acute toxicity studies in rodents reveal an LD50 > 2,000 mg/kg, classifying the compound as Category 5 under GHS guidelines. Chronic exposure assays show no mutagenic or carcinogenic effects at therapeutic doses .
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